Neohydroxyaspergillic Acid

CAS No.: 72598-34-6

Cat. No.: VC7830507

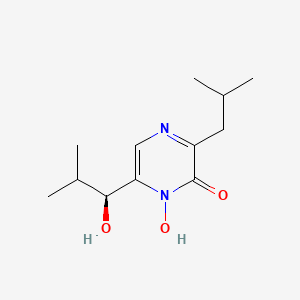

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72598-34-6 |

|---|---|

| Molecular Formula | C12H20N2O3 |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one |

| Standard InChI | InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | QTTAJMQGQJRLDK-NSHDSACASA-N |

| Isomeric SMILES | CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O |

| SMILES | CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O |

| Canonical SMILES | CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O |

Introduction

Chemical Identity and Structural Characteristics

Neohydroxyaspergillic acid (C₁₂H₂₀N₂O₃) is a cyclic hydroxamic acid derivative distinguished by a hydroxyl group substitution at the C-2 position of its pyrazine core . Its structure was confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), revealing a tautomeric equilibrium between the hydroxamic acid and pyridine N-oxide forms . Comparative analyses with aspergillic acid (C₁₂H₂₀N₂O₂) highlight the critical role of the hydroxyl group in modulating its solubility and chelation properties .

The compound’s planar structure enables metal ion coordination, particularly with calcium and iron, which influences its antibiotic activity and toxicity . X-ray crystallography of related analogs suggests that the hydroxyl group enhances hydrogen-bonding interactions with biological targets, potentially explaining its distinct bioactivity profile compared to non-hydroxylated analogs .

Biosynthetic Pathway and Genetic Regulation

The biosynthesis of neohydroxyaspergillic acid is governed by a dedicated gene cluster in A. melleus, identified through comparative genomics and CRISPR-Cas9-mediated gene deletion studies . Key genes include:

The pathway initiates with the condensation of isoleucine and leucine by NeaC, forming a dipeptide intermediate . Subsequent oxidation by NeaD introduces a hydroxyl group, while NeaB catalyzes hydrolytic ring closure to yield neohydroxyaspergillic acid . The negative regulator McrA suppresses cluster expression under standard conditions, necessitating genetic manipulation or co-cultivation with bacteria to induce production .

Production and Optimization Strategies

Early attempts to produce neohydroxyaspergillic acid relied on co-cultivation of Aspergillus species with bacteria, yielding submilligram quantities unsuitable for large-scale study . Recent breakthroughs in fungal genetic engineering have enabled standalone production in A. melleus through:

-

Media Optimization: Solid yeast extract peptone dextrose (YEPD) agar promotes higher titers (1.2 mg/L) compared to liquid cultures .

-

CRISPR-RNP Editing: Protoplast transformation with Cas9 ribonucleoprotein complexes facilitated precise deletions of mcrA, lifting transcriptional repression and boosting yields to 2.1 mg/L .

-

Fermentation Parameters: Extended incubation (6–8 days at 26°C) and pH stabilization at 6.4–6.6 maximize metabolite accumulation .

Comparative studies with aspergillic acid production reveal shared challenges, such as feedback inhibition by pathway intermediates and sensitivity to trace metal concentrations .

Biological Activities and Mechanisms of Action

Neohydroxyaspergillic acid exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Candida albicans and 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves:

-

Metal Chelation: Sequestration of extracellular Ca²⁺ and Fe³⁺ disrupts microbial membrane integrity and electron transport chains .

-

Enzyme Inhibition: Competitive binding to the active site of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Challenges and Future Directions

Despite its promise, neohydroxyaspergillic acid faces barriers to clinical translation:

-

Toxicity Concerns: Dose-dependent hepatotoxicity observed in murine models necessitates structural analogs with improved selectivity .

-

Synthetic Complexity: Total chemical synthesis remains impractical due to stereochemical challenges at the C-3 and C-6 positions .

-

Regulatory Hurdles: Lack of pharmacokinetic data and standardized purity assays complicates FDA approval pathways .

Future research priorities include heterologous expression in Saccharomyces cerevisiae for scalable production and high-throughput screening of semisynthetic derivatives to mitigate toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume